

# Mass spectrometry of 4-Chloro-1H-indazole-3-carbaldehyde

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## Compound of Interest

Compound Name: 4-Chloro-1H-indazole-3-carbaldehyde

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An In-Depth Technical Guide to the Mass Spectrometry of **4-Chloro-1H-indazole-3-carbaldehyde**

## Executive Summary

**4-Chloro-1H-indazole-3-carbaldehyde** is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.<sup>[1][2]</sup> A thorough understanding of its behavior under mass spectrometric analysis is therefore essential for researchers in drug discovery and development for reaction monitoring, purity assessment, and structural confirmation. This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, written from the perspective of a senior application scientist. We will explore optimal ionization strategies, delve into predictable fragmentation patterns under both high-energy electron ionization (EI) and low-energy collision-induced dissociation (CID), and provide validated, step-by-step experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

## Introduction to 4-Chloro-1H-indazole-3-carbaldehyde

### Chemical Structure and Core Properties

The foundational step in any mass spectrometric analysis is to understand the analyte's intrinsic properties. **4-Chloro-1H-indazole-3-carbaldehyde** is a substituted indazole, a class of compounds recognized as bioisosteres of indoles.[2][3] Its structure features a bicyclic aromatic system containing two adjacent nitrogen atoms, a chlorine substituent, and a reactive aldehyde functional group. These features dictate its ionization efficiency and subsequent fragmentation behavior.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O	[4][5][6]
Average Molecular Weight	180.59 g/mol	[5][6][7]
Monoisotopic Mass	180.00904 Da	[4][7]
IUPAC Name	4-chloro-1H-indazole-3-carbaldehyde	[4]

## Significance in Drug Discovery

The indazole scaffold is prized in medicinal chemistry for its ability to form critical hydrogen bonds within the active sites of proteins, particularly kinases.[2] The aldehyde group at the 3-position serves as a versatile chemical handle for elaboration into more complex structures, making **4-Chloro-1H-indazole-3-carbaldehyde** a valuable precursor in the synthesis of potent and selective drug candidates.[1] Consequently, robust analytical methods are required to characterize this intermediate and its downstream products.

## Fundamentals of Mass Spectrometry for Heterocyclic Compounds

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions.[8][9] The choice of ionization method is the most critical experimental decision, as it determines whether we primarily observe the intact molecule or a rich fingerprint of its structural fragments.

- **Electron Ionization (EI):** This is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the molecule.[10][11] This process imparts

significant internal energy, leading to extensive and reproducible fragmentation.[11][12]

While the molecular ion peak may be weak or absent, the resulting fragment pattern is highly characteristic and ideal for structural elucidation and library matching.[10][11]

- **Electrospray Ionization (ESI):** This is a "soft" ionization technique that generates ions by applying a high voltage to a liquid solution, creating a fine spray of charged droplets.[13][14] It imparts very little excess energy, meaning fragmentation is minimal.[13] This makes ESI ideal for unequivocally determining the molecular weight of a compound, as the spectrum is typically dominated by a protonated molecule,  $[M+H]^+$ . [14][15] It is the ionization source of choice for coupling with liquid chromatography (LC-MS).[16][17]

The causality behind this choice is simple: if the goal is unambiguous structural confirmation of a synthesized standard, the detailed fragmentation from EI is invaluable. If the goal is to detect and quantify the compound in a complex mixture (e.g., a reaction crude or biological matrix), the sensitivity and molecular weight confirmation of LC-ESI-MS are superior.

## Predicted Mass Spectrum and Isotopic Signature

### The Molecular Ion and the Chlorine Isotope Pattern

The most telling feature in the mass spectrum of **4-Chloro-1H-indazole-3-carbaldehyde** is its isotopic pattern. Chlorine has two stable isotopes,  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ , with natural abundances of approximately 75.8% and 24.2%, respectively, creating a distinctive ~3:1 ratio.[18] This results in a pair of peaks for any chlorine-containing ion: the primary peak (M) containing  $^{35}\text{Cl}$  and an "M+2" peak containing  $^{37}\text{Cl}$ , with an intensity roughly one-third of the M peak.[18] This signature is a self-validating feature for confirming the presence of a single chlorine atom.

Ion	Isotope Composition	Calculated m/z	Expected Relative Intensity (%)
$[M]^+$	$\text{C}_8\text{H}_5^{35}\text{ClN}_2\text{O}$	180.0090	100
$[M+2]^+$	$\text{C}_8\text{H}_5^{37}\text{ClN}_2\text{O}$	182.0061	~32

## Common Adducts in Electrospray Ionization (ESI)

In positive-ion ESI, ionization occurs through the addition of a cation. Due to the basic nitrogen atoms in the indazole ring, protonation is highly favorable, leading to a strong  $[M+H]^+$  signal.

[15] Depending on the solvent system and sample purity, sodium ( $[M+Na]^+$ ) and potassium ( $[M+K]^+$ ) adducts are also commonly observed.

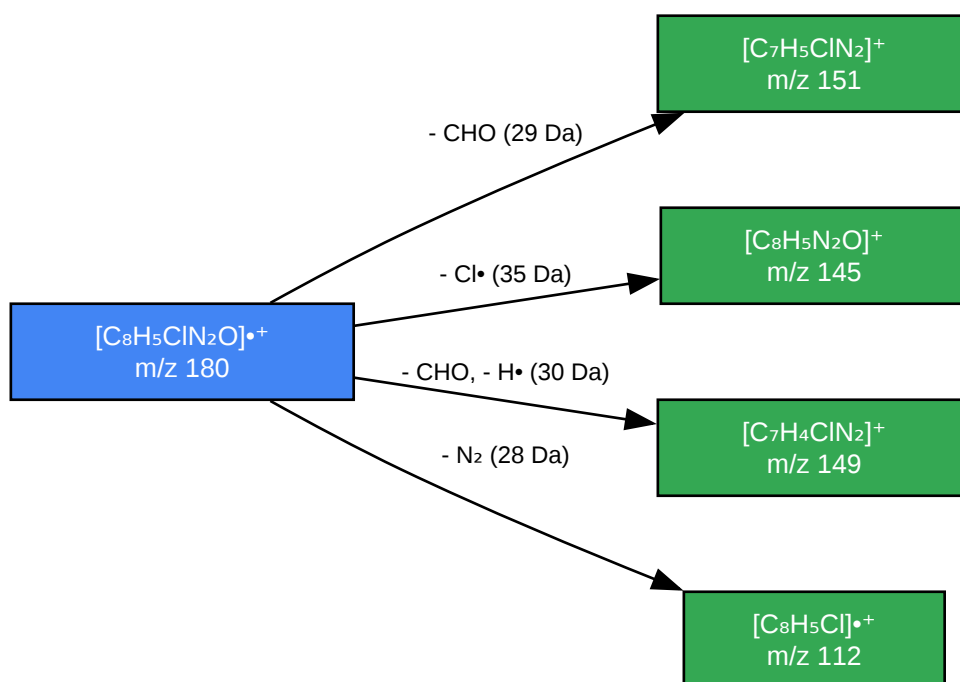
Adduct Ion	Calculated m/z (using $^{35}\text{Cl}$ )
$[M+H]^+$	181.0163
$[M+Na]^+$	202.9983
$[M+K]^+$	218.9722

## Fragmentation Analysis: Elucidating the Structure

### High-Energy Fragmentation (Electron Ionization)

Under 70 eV EI conditions, extensive fragmentation is expected. The fragmentation pathways provide a structural fingerprint of the molecule. Key predicted fragmentation events include the loss of stable neutral molecules and radicals.

- Loss of Carbon Monoxide (CO): A classic fragmentation for aldehydes, leading to the loss of 28 Da.
- Loss of a Chlorine Radical ( $\text{Cl}\cdot$ ): Cleavage of the C-Cl bond, resulting in a loss of 35 Da.
- Loss of the Aldehyde Group ( $\cdot\text{CHO}$ ): Cleavage of the C-C bond between the indazole ring and the aldehyde, leading to a loss of 29 Da.
- Ring Fragmentation: Cleavage of the indazole ring itself can lead to losses of  $\text{N}_2$  (28 Da) or HCN (27 Da).

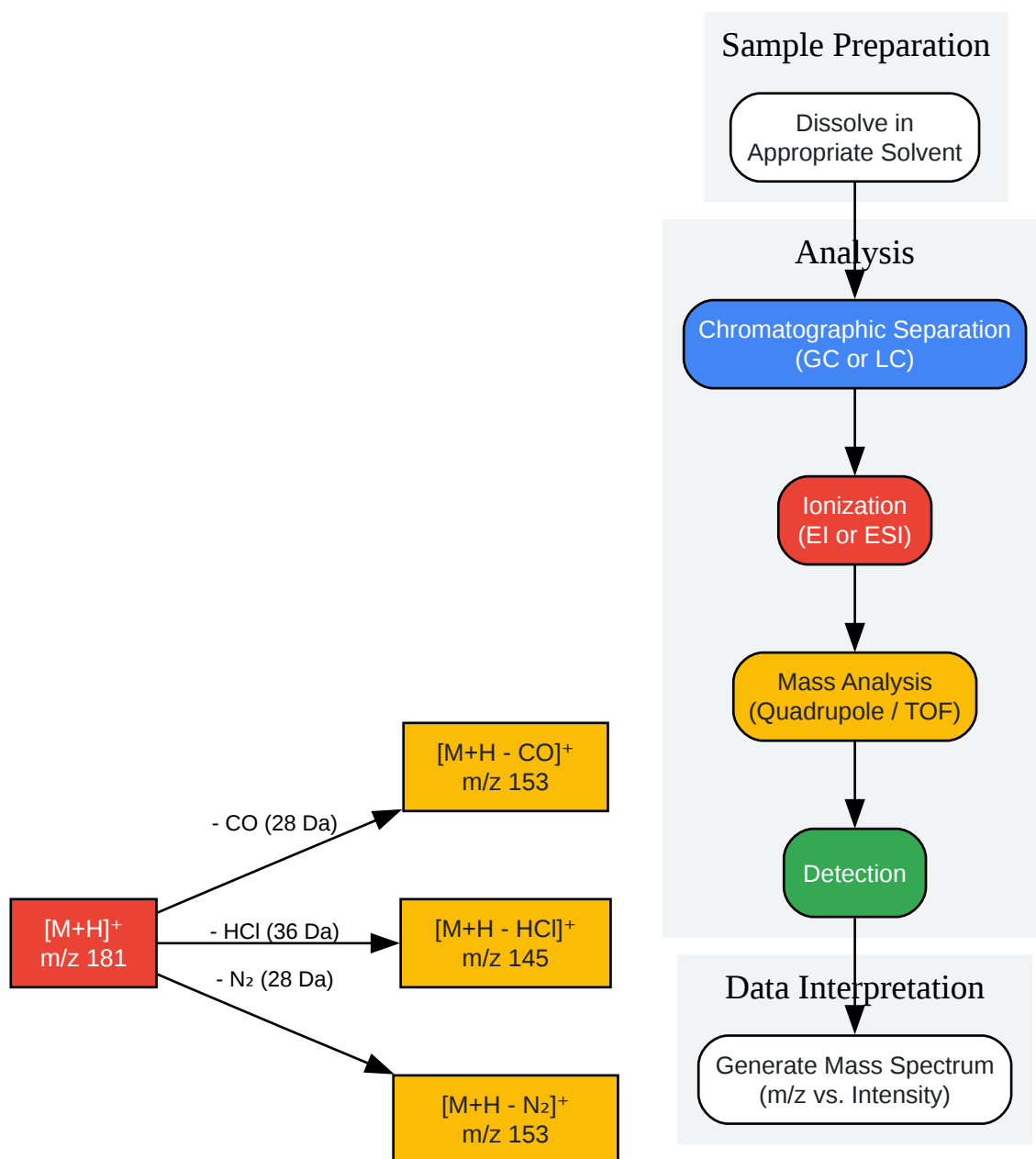


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Caption: Predicted Electron Ionization (EI) fragmentation pathways.

## Low-Energy Fragmentation (ESI-MS/MS)

In tandem mass spectrometry (MS/MS), the protonated molecule ( $[M+H]^+$ , m/z 181) is isolated and fragmented via collision-induced dissociation (CID). This is a more controlled process than EI, often leading to simpler spectra dominated by the most stable product ions.



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